4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-nitrophenol
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Overview
Description
4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-nitrophenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-nitrophenol is not fully understood. However, studies have shown that this compound inhibits the growth of fungi and bacteria by disrupting their cell membranes. It is believed that this compound interacts with the lipid bilayer of the cell membrane, leading to its disruption and eventual death of the microorganism.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-nitrophenol has no significant biochemical or physiological effects on humans and animals. However, it has been shown to be toxic to some aquatic organisms.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-nitrophenol in lab experiments include its low cost, easy synthesis, and potential applications in various fields. However, its limitations include its toxicity to some aquatic organisms and its unknown mechanism of action.
Future Directions
There are several future directions for the study of 4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-nitrophenol. One direction is to further explore its potential applications in medicine, agriculture, and material science. Another direction is to study its mechanism of action in more detail to better understand how it interacts with microorganisms. Additionally, future studies could focus on developing derivatives of this compound with improved properties such as increased potency and decreased toxicity.
Synthesis Methods
The synthesis of 4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-nitrophenol has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 5-methyl-4H-1,2,4-triazole-3-thiol with 2-nitrochlorobenzene in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
The compound 4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-nitrophenol has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown potential as an antifungal and antibacterial agent. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use as a dye and as a corrosion inhibitor.
properties
IUPAC Name |
4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c1-6-11-10(13-12-6)18-5-7-2-3-9(15)8(4-7)14(16)17/h2-4,15H,5H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSYDOJMZBNOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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